4-Methyl-2-pentenoic acid

Übersicht

Beschreibung

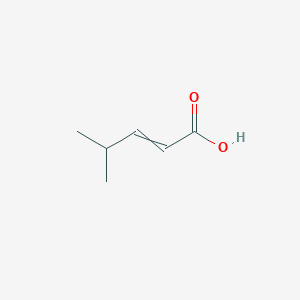

4-Methyl-2-pentenoic acid is an organic compound belonging to the class of methyl-branched fatty acids. It is characterized by its molecular formula C6H10O2 and is known for its unique structure, which includes a double bond and a methyl group attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-2-pentenoic acid can be synthesized through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The process includes ester exchange and rearrangement reactions under the influence of a catalyst to produce 4-pentenoic ester. This ester is then subjected to hydrolysis, acidification, layering, and rectification in an alkaline solution to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic rearrangement of pentenoic acids. This method is preferred due to its high selectivity and yield. The process typically uses noble metal catalysts such as platinum or palladium to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-pentenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of saturated fatty acids.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents such as chlorine or bromine can be used under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids and their derivatives.

Reduction: Saturated fatty acids.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-pentenoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used as a flavoring agent in foods and cosmetics due to its unique chemical properties

Wirkmechanismus

The mechanism of action of 4-methyl-2-pentenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biological pathways and result in specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-pentenoic acid can be compared with other pentenoic acids, such as:

2-Pentenoic acid: Differentiated by the position of the double bond.

3-Pentenoic acid: Also varies in the position of the double bond.

4-Pentenoic acid: Similar structure but lacks the methyl group.

The uniqueness of this compound lies in its methyl branch, which imparts distinct chemical and physical properties compared to its analogs .

Biologische Aktivität

4-Methyl-2-pentenoic acid, also known as (2Z)-4-methylpent-2-enoic acid, is a branched-chain fatty acid with the molecular formula and CAS number 10321-71-8. This compound belongs to the class of methyl-branched fatty acids, characterized by their unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its biochemical pathways, pharmacological effects, and relevant research findings.

This compound has several notable chemical properties:

- Molecular Weight : 114.068 g/mol

- Solubility : Slightly soluble in water; soluble in acetone, ether, and ethanol.

- LogP : 1.63, indicating moderate lipophilicity.

- pKa : Approximately 5.12, suggesting it is a weak acid.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be synthesized through the metabolism of branched-chain amino acids and is implicated in energy metabolism. Its role as a substrate for specific enzymes in fatty acid metabolism has been noted, although detailed enzymatic pathways remain underexplored.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence to suggest that this compound could modulate inflammatory responses, although the mechanisms are not fully understood.

- Toxicological Considerations : The compound has been classified as corrosive and can cause burns upon contact with skin or eyes . Safety data sheets emphasize the need for caution during handling.

Case Studies and Research Findings

A limited number of studies specifically address the biological activities of this compound. Notable findings include:

- A study on the metabolic fate of branched-chain fatty acids indicated that compounds like this compound could influence lipid profiles in human subjects .

- Research presented at international toxicology congresses highlighted concerns regarding occupational exposure to various methyl-branched fatty acids, including potential health risks associated with prolonged exposure to this compound .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 114.068 g/mol |

| LogP | 1.63 |

| pKa | 5.12 |

| Solubility | Slightly soluble in water; soluble in acetone, ether, ethanol |

| Toxicity Classification | Corrosive |

Eigenschaften

IUPAC Name |

(E)-4-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXMQCWUWZZNC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901012 | |

| Record name | NoName_60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fatty fruity aroma | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.960 | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10321-71-8, 16666-43-6 | |

| Record name | 4-Methyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-pentenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016666436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PENTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QP1933PTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Methyl-2-pentenoic acid in the biosynthesis of ansalactam A?

A: this compound serves as a novel, branched-chain polyketide synthase extender unit in the biosynthesis of ansalactam A. This unusual modification of the polyketide pathway results in the incorporation of an isobutyryl polyketide fragment, a distinctive feature observed for the first time in this class of natural products. [] You can find more details about ansalactam A and its biosynthetic pathway in the research paper available here: .

Q2: Can this compound be used to synthesize other biologically active compounds?

A: Yes, this compound serves as a key starting material in the total synthesis of albonoursin, a natural product. The process involves several steps, including conversion to its ethyl ester and subsequent treatment with ammonia to yield 3-isobutylidene-2,5-piperazinedione, a precursor to albonoursin. [] The complete synthesis and characterization of albonoursin is described in detail in this research paper: .

Q3: Has this compound been isolated from natural sources?

A: Yes, this compound has been isolated from the aerial parts of Angelica polymorpha Maxim for the first time, alongside other compounds. [] You can learn more about the isolation and characterization of compounds from Angelica polymorpha Maxim in this research paper: .

Q4: Are there any studies on the reactivity of this compound with benzene in the presence of catalysts?

A: Yes, research has investigated the aluminum chloride-catalyzed reactions of this compound with benzene, focusing on isomerization processes. [] While the abstract doesn't provide specific details, it highlights the importance of understanding the reactivity and potential transformations of this compound in chemical synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.